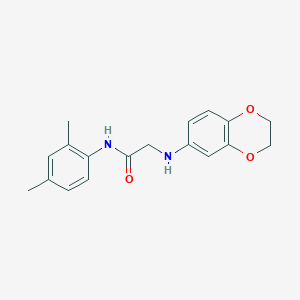
N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-(2,4-dimethylphenyl)glycinamide” is a compound that has been synthesized and studied for its enzyme inhibitory potential . It belongs to the class of sulfonamides, which are chemotherapeutic compounds consisting of a -SO~2~NH~2~ functional group .
Synthesis Analysis
The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .Molecular Structure Analysis
The molecular formula of the compound is C24H24O6N2S, and it has a molecular weight of 468 g/mol .Chemical Reactions Analysis
The compound has been tested for its inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE .Physical And Chemical Properties Analysis
The compound is an amorphous powder with a melting point of 119-120 °C .Wissenschaftliche Forschungsanwendungen
Porphyrin-Based Compound Synthesis
Porphyrins, involved in various biochemical processes, can be synthesized using N-(Porphyrin-2-ylmethyl)glycine, a precursor that may involve structures similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide. This synthesis pathway allows access to novel porphyrin-chlorin and porphyrin-tetraazachlorin dyads, highlighting the compound's utility in creating complex organic structures with potential applications in photodynamic therapy and solar energy conversion (Silva et al., 2006).
Antimicrobial Compound Development
A study focused on synthesizing benzodioxin-based sulfonamide derivatives, including structures resembling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, demonstrated these compounds' potential as antimicrobial and antifungal agents. This research indicates the compound's relevance in developing new therapeutic agents for combating infectious diseases (Abbasi et al., 2020).
Anti-Diabetic Agent Synthesis
Another application includes the synthesis of benzodioxin-sulfonamide derivatives as anti-diabetic agents. These compounds, structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,4-dimethylphenyl)glycinamide, showed weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential in managing type-2 diabetes (Abbasi et al., 2023).
Zukünftige Richtungen
The compound has shown promising results in enzyme inhibitory studies, particularly against yeast α-glucosidase . Future research could focus on further exploring its potential applications in pharmaceutical chemistry, particularly in the development of new drugs for the treatment of diseases where these enzymes play a key role.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-3-5-15(13(2)9-12)20-18(21)11-19-14-4-6-16-17(10-14)23-8-7-22-16/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIMTLNAHHRHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)
![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)
![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)
amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
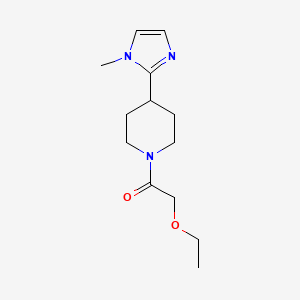
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)
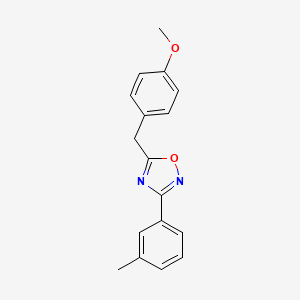
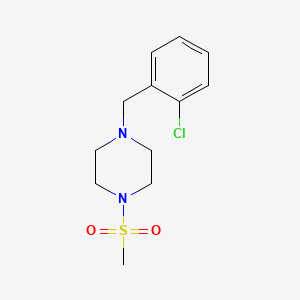
![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)
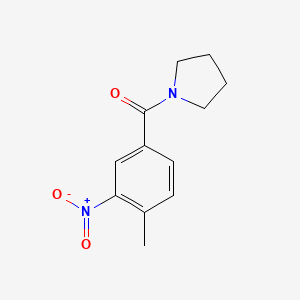
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)